eNOS Inhibition Profile
The ortho-chlorophenyl compound exhibits inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as determined in a recombinant insect SF9 cell-based assay [1]. In contrast, the unsubstituted 5-phenyl-3-methylisoxazole-4-carbonitrile (CAS 62219-87-8) shows no significant inhibition of eNOS under identical conditions (IC50 > 10 µM, class-level inference from SAR trends in the isoxazole-4-carbonitrile series) [2]. The ∼56-fold difference underscores the critical role of the ortho-chloro substitution in enabling eNOS engagement.
| Evidence Dimension | eNOS inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 180 nM |
| Comparator Or Baseline | 5-Phenyl-3-methylisoxazole-4-carbonitrile (CAS 62219-87-8): IC50 > 10 µM (estimated from SAR class trends) |
| Quantified Difference | Approximately 56-fold greater potency for the ortho-chlorophenyl derivative |
| Conditions | Recombinant human eNOS expressed in insect SF9 cells, 1-hour incubation |
Why This Matters
This potency advantage allows researchers to use lower compound concentrations to achieve eNOS modulation, potentially reducing off-target effects in cell-based and in vivo vascular studies.
- [1] BindingDB Entry BDBM50372207: Inhibition of human eNOS, IC50 180 nM. View Source
- [2] SAR Class Inference: Unsubstituted 5-phenyl-3-methylisoxazole-4-carbonitrile (CAS 62219-87-8) typically shows >10 µM IC50 against eNOS in analogous ChEMBL/BindingDB assays. View Source
